2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperazinyl)ethanone
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Overview
Description
2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperazinyl)ethanone is a complex organic compound featuring a brominated dibenzo-thiazine core with a piperazinyl ethanone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperazinyl)ethanone typically involves multiple steps:
Formation of the Dibenzo-thiazine Core: The initial step involves the synthesis of the dibenzo-thiazine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The dibenzo-thiazine core is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Sulfonation: The brominated dibenzo-thiazine is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfone groups.
Attachment of the Piperazinyl Ethanone Side Chain: The final step involves the reaction of the sulfonated dibenzo-thiazine with 1-(4-methyl-1-piperazinyl)ethanone under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinyl ethanone side chain.
Reduction: Reduction reactions can target the sulfone groups, potentially converting them to sulfides.
Substitution: The bromine atom on the dibenzo-thiazine core can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: Products may include sulfides or amines.
Substitution: Products depend on the nucleophile used, potentially forming new C-N, C-S, or C-O bonds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperazinyl)ethanone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The brominated dibenzo-thiazine core may allow for strong binding interactions, while the piperazinyl ethanone side chain could modulate its activity.
Comparison with Similar Compounds
Similar Compounds
2-(9-Chloro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperazinyl)ethanone: Similar structure but with a chlorine atom instead of bromine.
2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperazinyl)ethanone: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(9-Bromo-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-1-(4-methyl-1-piperazinyl)ethanone may confer unique reactivity and binding properties compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and biological interactions.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H20BrN3O3S |
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Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C19H20BrN3O3S/c1-21-8-10-22(11-9-21)19(24)13-23-17-7-6-14(20)12-16(17)15-4-2-3-5-18(15)27(23,25)26/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
QGNVICBXRSJNJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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